NMR spectroscopy chemical shifts for 2-[(2-Phenylethyl)sulfanyl]pyrimidine
NMR spectroscopy chemical shifts for 2-[(2-Phenylethyl)sulfanyl]pyrimidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[(2-Phenylethyl)sulfanyl]pyrimidine
Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectra of 2-[(2-Phenylethyl)sulfanyl]pyrimidine (CAS: 73869-75-7).[1] In the absence of publicly available experimental spectra, this document presents a detailed, predicted NMR analysis based on established principles of chemical shift theory and spectral data from analogous molecular fragments. We will delve into the rationale behind the predicted chemical shifts, exploring the influence of electronic effects, magnetic anisotropy, and solvent choice. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for acquiring high-quality NMR data, designed to ensure accuracy and reproducibility for researchers in organic synthesis and drug development.
Introduction to 2-[(2-Phenylethyl)sulfanyl]pyrimidine
2-[(2-Phenylethyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a phenylethyl group via a thioether bridge.[1] Molecules containing the pyrimidine scaffold are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and pharmaceuticals.[2][3] Accurate structural characterization is the bedrock of chemical research and development, and NMR spectroscopy stands as the premier technique for providing unambiguous structural information in solution.
This guide serves as a senior-level resource for scientists, offering a predictive framework for interpreting the NMR spectrum of 2-[(2-Phenylethyl)sulfanyl]pyrimidine. We will dissect the spectrum by analyzing its constituent parts—the phenylethyl moiety and the substituted pyrimidine ring—and explain the electronic and environmental factors that govern the chemical shifts of each nucleus.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-[(2-Phenylethyl)sulfanyl]pyrimidine, assuming a standard, non-interacting solvent such as deuterated chloroform (CDCl₃). These predictions are derived from the analysis of substituent effects on the respective parent structures.
Molecular Structure with Atom Numbering
Caption: Molecular structure of 2-[(2-Phenylethyl)sulfanyl]pyrimidine.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4', H6' (Pyrimidine) | ~8.45 | Doublet (d) | J = 4.8 Hz | 2H |
| H5' (Pyrimidine) | ~6.95 | Triplet (t) | J = 4.8 Hz | 1H |
| H-Ar (Phenyl) | 7.20 - 7.35 | Multiplet (m) | - | 5H |
| H8 (-S-CH₂ -) | ~3.40 | Triplet (t) | J = 7.2 Hz | 2H |
| H7 (-CH₂ -Ar) | ~3.15 | Triplet (t) | J = 7.2 Hz | 2H |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Signal Assignment | Predicted δ (ppm) |
| C2' (Pyrimidine, C-S) | ~172 |
| C4', C6' (Pyrimidine) | ~157 |
| C-Ar (Phenyl, Quaternary) | ~140 |
| C-Ar (Phenyl, CH) | ~129 |
| C-Ar (Phenyl, CH) | ~128 |
| C-Ar (Phenyl, CH) | ~126 |
| C5' (Pyrimidine) | ~116 |
| C7 (-CH₂ -Ar) | ~35 |
| C8 (-S-CH₂ -) | ~33 |
Spectral Interpretation and Rationale
The predicted chemical shifts are governed by a combination of inductive effects, resonance, and magnetic anisotropy arising from the molecule's distinct electronic environments.[4][5]
The Phenylethyl Moiety
The phenylethyl group gives rise to three distinct signals in the ¹H NMR spectrum.
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Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.35 ppm.[6] Their chemical equivalence is broken by the substituent, but the differences in their shifts are often small, leading to an unresolved multiplet in lower-field spectrometers. The downfield shift is a classic consequence of the magnetic anisotropy of the benzene ring, where the ring current deshields the attached protons.[5]
-
Methylene Protons (H7 & H8): The two methylene groups form an ethyl system and appear as two distinct triplets due to vicinal coupling (³JHH) with each other. The H7 protons, being directly attached to the phenyl ring, are predicted around 3.15 ppm. The H8 protons, adjacent to the electronegative sulfur atom, are deshielded further and are expected downfield at approximately 3.40 ppm. This assignment is consistent with data from analogous phenethyl[6] and thioether compounds.[7]
The Pyrimidine Ring
The substitution pattern on the pyrimidine ring dictates its spectral appearance. Unsubstituted pyrimidine shows signals for H2/H6 at a very downfield 9.26 ppm and H5 at 7.36 ppm.[8]
-
Effect of the 2-Sulfanyl Substituent: The thioether group at the C2' position is an electron-donating group through resonance, which increases electron density on the pyrimidine ring. This shielding effect causes the remaining ring protons (H4', H5', H6') to shift significantly upfield compared to the parent pyrimidine.
-
H4' and H6' Protons: Due to the symmetry of the substituent at C2', the H4' and H6' protons are chemically equivalent. They are expected to appear as a single doublet around 8.45 ppm. The splitting arises from coupling to the H5' proton.
-
H5' Proton: The H5' proton is coupled to both H4' and H6', resulting in a triplet at approximately 6.95 ppm. This upfield position relative to the other pyrimidine protons is characteristic for the 5-position in many pyrimidine systems.[9]
Advanced Considerations: The Impact of Solvent Choice
The choice of solvent is not merely a matter of solubility; it can be a powerful tool for spectral analysis.[10][11] Aromatic solvents like benzene-d₆ (C₆D₆) often induce significant changes in chemical shifts compared to non-aromatic solvents like chloroform-d₁ (CDCl₃), a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[12][13]
This effect arises from the formation of weak, transient solvent-solute complexes where the electron-rich face of the benzene ring associates with electron-poor regions of the solute molecule. Protons located above the plane of the complexed benzene ring experience its shielding cone and are shifted upfield.
For 2-[(2-Phenylethyl)sulfanyl]pyrimidine, one would expect the following changes when switching from CDCl₃ to C₆D₆:
-
Protons on the electron-poor pyrimidine ring and those on the ethyl chain closest to the electronegative sulfur and nitrogen atoms (H8, H7) would likely experience the most significant upfield shifts.
-
The effect on the phenyl protons of the phenylethyl group would be less predictable but likely smaller.
This technique can be invaluable for resolving overlapping signals in a complex spectrum, a common challenge in structure elucidation.[12]
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is designed as a self-validating system.
Diagram of the NMR Experimental Workflow
Caption: Standard workflow for NMR spectral acquisition and analysis.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[6]
-
Standard: Add an internal reference standard. For CDCl₃, tetramethylsilane (TMS) is the standard, set to 0.00 ppm.[14]
-
Transfer: Transfer the solution into a 5 mm NMR tube.
Instrument Setup and Calibration
-
Insertion: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field is homogenized by a process called shimming. This is optimized by adjusting the shim coils to achieve a sharp and symmetrical lock signal, which is crucial for high-resolution spectra.[6]
¹H NMR Acquisition Parameters
-
Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: -2 to 12 ppm is a standard range for most organic molecules.
-
Number of Scans: For a sample of this concentration, 8 or 16 scans are usually adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for proper relaxation of the nuclei.[6]
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Spectral Width: 0 to 200 ppm is a typical range.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 512 to 2048 depending on concentration.
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are positive and absorptive. The baseline is corrected to be flat.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.[14]
-
Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons giving rise to each signal.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-[(2-Phenylethyl)sulfanyl]pyrimidine. The chemical shifts are rationalized based on the fundamental principles of substituent effects and magnetic anisotropy. The downfield signals of the pyrimidine protons (~8.45 and ~6.95 ppm), the characteristic aromatic multiplet (~7.2-7.35 ppm), and the coupled triplets of the ethyl linker (~3.40 and ~3.15 ppm) form a distinct spectral signature for this molecule. By understanding these principles and employing the robust experimental protocol outlined, researchers can confidently acquire and interpret NMR data to verify the structure and purity of this and related compounds.
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